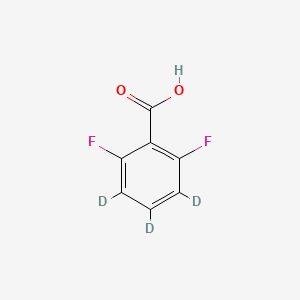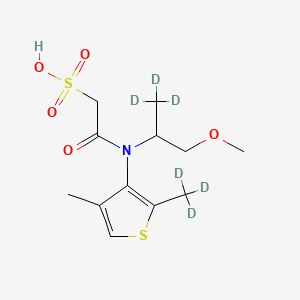![molecular formula C28H32F3N3O7 B12401532 (4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)
(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TP-6076 is a fully synthetic tetracycline class antimicrobial agent. This novel antibiotic was originally developed by TetraPhase Pharmaceutics and is classified as a fluorinated-hydrocarbon antibacterial. TP-6076 acts as a bacterial 70S ribosome inhibitor, specifically targeting the small 30S subunit of the ribosome to halt bacterial protein expression .
Preparation Methods
The synthetic route for TP-6076 involves multiple steps, including the fluorination of the tetracycline core. The reaction conditions typically involve the use of fluorinating agents under controlled temperature and pressure to ensure the selective introduction of fluorine atoms. Industrial production methods for TP-6076 are designed to be scalable and efficient, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
TP-6076 undergoes various types of chemical reactions, including:
Oxidation: TP-6076 can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: TP-6076 can undergo nucleophilic substitution reactions, where functional groups on the tetracycline core are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
TP-6076 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination on the stability and reactivity of tetracycline antibiotics.
Biology: Investigated for its ability to inhibit bacterial protein synthesis and its interactions with bacterial ribosomes.
Medicine: Explored as a potential treatment for infections caused by multidrug-resistant bacteria, including Acinetobacter baumannii.
Industry: Utilized in the development of new antimicrobial agents and as a reference compound in the quality control of tetracycline antibiotics
Mechanism of Action
TP-6076 exerts its effects by binding to the bacterial 70S ribosome, specifically targeting the small 30S subunit. This binding inhibits the ribosome’s ability to synthesize proteins, effectively halting bacterial growth. The molecular targets involved in this mechanism include the ribosomal RNA and various ribosomal proteins. TP-6076’s binding is stabilized largely by electrostatic interactions, which enhance its affinity for the ribosome .
Comparison with Similar Compounds
TP-6076 is compared with other tetracycline antibiotics, such as eravacycline. While both compounds share a similar tetracycline core, TP-6076 has unique modifications that enhance its binding to bacterial ribosomes and efflux pumps. These modifications include the introduction of fluorine atoms, which improve its stability and efficacy against multidrug-resistant bacteria. Similar compounds include:
Eravacycline: Another tetracycline antibiotic with a similar mechanism of action but different structural modifications.
Tigecycline: A tetracycline derivative used to treat various bacterial infections.
Doxycycline: A widely used tetracycline antibiotic with broad-spectrum activity
Properties
Molecular Formula |
C28H32F3N3O7 |
|---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(diethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C28H32F3N3O7/c1-3-34(4-2)21-14-9-11-8-13-18(16(35)10-12(15-6-5-7-33-15)20(13)28(29,30)31)22(36)17(11)24(38)27(14,41)25(39)19(23(21)37)26(32)40/h10-11,14-15,21,33,35-36,39,41H,3-9H2,1-2H3,(H2,32,40)/t11-,14-,15-,21-,27-/m0/s1 |
InChI Key |
SRAXMTXWTUABCM-DOYYSQEVSA-N |
Isomeric SMILES |
CCN(CC)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)[C@@H]5CCCN5)C(F)(F)F |
Canonical SMILES |
CCN(CC)C1C2CC3CC4=C(C(=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)C5CCCN5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


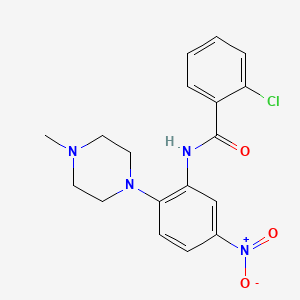
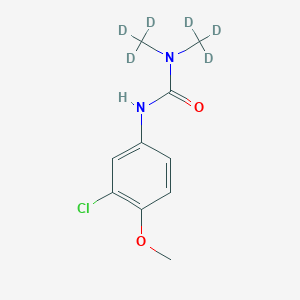
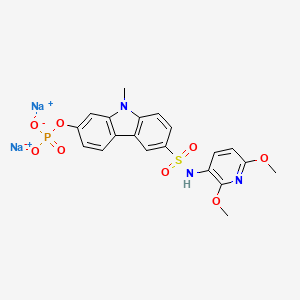


![13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B12401470.png)
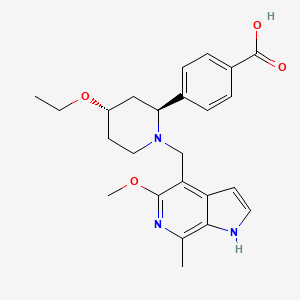
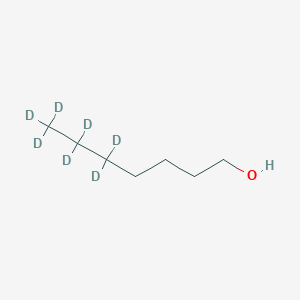
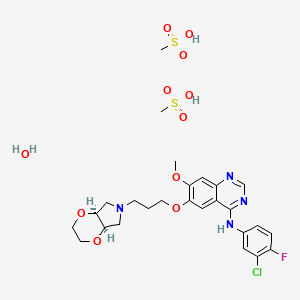

![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)
